molecular formula C13H16O5 B13666740 Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate

Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate

Cat. No.: B13666740
M. Wt: 252.26 g/mol
InChI Key: OMJPSIGSCNFNAA-UHFFFAOYSA-N
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Description

Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate is a benzoate ester derivative featuring a tert-butoxycarbonyl (Boc) group attached via an oxygen atom at the 3-position of the aromatic ring. This compound is structurally characterized by its ester functionality (methyl ester at the 1-position) and the Boc-protected hydroxyl group. The Boc group serves as a protective moiety, enhancing stability during synthetic workflows, particularly in pharmaceutical intermediates .

Properties

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonyloxy]benzoate

InChI

InChI=1S/C13H16O5/c1-13(2,3)18-12(15)17-10-7-5-6-9(8-10)11(14)16-4/h5-8H,1-4H3

InChI Key

OMJPSIGSCNFNAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC=CC(=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the protection of the hydroxyl group of methyl 3-hydroxybenzoate using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base. The reaction results in the formation of a Boc-protected ester, where the Boc group serves as a protecting group for the phenolic hydroxyl.

Typical Reaction Scheme

$$
\text{Methyl 3-hydroxybenzoate} + \text{tert-butoxycarbonyl chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound}
$$

Reaction Conditions and Reagents

Parameter Typical Choice Notes
Starting Material Methyl 3-hydroxybenzoate Commercially available or prepared by esterification
Protecting Agent tert-Butoxycarbonyl chloride (Boc-Cl) Provides the Boc protecting group
Base Pyridine or triethylamine Neutralizes HCl generated, facilitates reaction
Solvent Dichloromethane (DCM) or chloroform Aprotic solvents preferred for better solubility
Temperature 0 °C to room temperature Cooling at 0 °C initially to control reaction rate
Reaction Time 2 to 12 hours Depends on scale and conditions

Detailed Procedure (Representative Example)

  • Dissolve methyl 3-hydroxybenzoate in dry dichloromethane.
  • Cool the solution to 0 °C under inert atmosphere (e.g., nitrogen).
  • Add pyridine dropwise as a base.
  • Slowly add tert-butoxycarbonyl chloride with stirring.
  • Allow the reaction mixture to warm to room temperature and stir for several hours (typically 4–12 h).
  • Quench the reaction with water or dilute acid to remove excess reagents and pyridine hydrochloride.
  • Extract the organic phase, dry over anhydrous magnesium sulfate (MgSO4).
  • Remove solvent under reduced pressure.
  • Purify the crude product by silica gel column chromatography using petroleum ether and ethyl acetate mixtures as eluents.

Yield and Purity

  • Yields reported for similar Boc protection reactions on phenolic esters typically range from 70% to 90%.
  • Purity is confirmed by NMR spectroscopy and mass spectrometry.

Analytical Data Supporting Preparation

Spectroscopic Characterization

Technique Observations for this compound
1H NMR (400 MHz, CDCl3) Aromatic protons: δ 7.2–7.8 ppm; Boc tert-butyl protons: δ ~1.4 ppm; Methyl ester protons: δ ~3.7 ppm
13C NMR (100 MHz, CDCl3) Signals for aromatic carbons, ester carbonyl (~165 ppm), Boc carbonyl (~155 ppm), tert-butyl carbons (~28 ppm)
Mass Spectrometry Molecular ion peak at m/z 252.26 (Molecular weight)
IR Spectroscopy Strong ester C=O stretch at ~1735 cm^-1; carbamate C=O stretch near 1700 cm^-1; absence of phenolic OH stretch (~3200-3500 cm^-1) confirming protection

Purification and Yield Data (Example)

Entry Solvent System (Eluent) Yield (%) Purity (%) (by NMR)
1 Petroleum ether:EtOAc (9:1) 85 >98
2 Petroleum ether:EtOAc (8:2) 88 >97

Additional Notes on Preparation

  • The reaction is sensitive to moisture; anhydrous conditions are preferred to prevent hydrolysis of Boc-Cl.
  • The choice of base influences reaction rate and side reactions; pyridine is common due to its dual role as base and nucleophilic catalyst.
  • Temperature control is critical to avoid side reactions such as over-carbamoylation or decomposition.
  • The Boc protecting group can be removed later under acidic conditions (e.g., trifluoroacetic acid) if needed for further synthetic steps.

Summary Table of Preparation Parameters

Step Reagents/Conditions Purpose Comments
Starting material Methyl 3-hydroxybenzoate Substrate Commercially available
Protection agent tert-Butoxycarbonyl chloride (Boc-Cl) Introduce Boc protecting group Moisture sensitive
Base Pyridine or triethylamine Neutralize HCl byproduct Also acts as catalyst
Solvent Dry dichloromethane or chloroform Medium for reaction Aprotic, non-nucleophilic
Temperature 0 °C to room temperature Control reaction rate Prevents side reactions
Workup Aqueous quench, extraction, drying Remove impurities Use MgSO4 for drying
Purification Silica gel chromatography (petroleum ether/EtOAc) Isolate pure product Yields 70-90% typically

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate is an organic compound featuring an ester functional group and a tert-butoxycarbonyl protecting group, with the chemical formula C13H16O5C_{13}H_{16}O_5 . It is used in organic synthesis and pharmaceutical chemistry. Its primary application lies in protecting amines and carboxylic acids, which facilitates transformations in synthetic chemistry.

Scientific Research Applications

  • Organic Synthesis: this compound serves as a building block in synthesizing complex organic molecules. Reaction mechanisms often involve a nucleophilic attack on the carbonyl carbon of the ester, leading to different products based on the reagents used. The synthesis of this compound allows for high yields and purity, making it suitable for both laboratory and industrial applications.
  • Pharmaceutical Chemistry: This compound is used in drug development. Interaction studies often investigate its reactivity with nucleophiles and electrophiles. These studies help show its potential pathways in synthetic applications and behavior under different conditions, which is crucial for optimizing reaction conditions in synthetic protocols.

Comparable Compounds

This compound shares structural similarities with other compounds containing benzoate moieties and protective groups.

Compound NameStructural FeaturesUnique Aspects
Methyl 4-((tert-Butoxycarbonyl)amino)-2-hydroxybenzoateSimilar ester structure with amino substitutionExhibits different biological activity due to the amino group
Ethyl 3-(2-azido-2-(((tert-butoxycarbonyl)amino)oxy)ethoxy)benzoateContains azido group along with tert-butoxycarbonylUseful in click chemistry applications
Methyl 4-amino-2-hydroxybenzoateLacks protective groups but has similar functional groupsMore reactive because of the free amine

The uniqueness of this compound is in its protective capabilities combined with a benzoate structure. This makes it valuable for applications needing selective reactivity while maintaining stability during synthesis.

Mechanism of Action

The mechanism of action of Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate involves its reactivity as an ester and the presence of the Boc protecting group. The Boc group can be selectively removed under acidic conditions, revealing the reactive hydroxyl group. This allows for further functionalization of the molecule in subsequent reactions .

Comparison with Similar Compounds

Key Observations :

  • Stability : Boc-O- esters may exhibit higher susceptibility to hydrolysis under acidic/basic conditions compared to Boc-NH- derivatives, which are typically cleaved under strong acids (e.g., TFA) .

Physicochemical and Spectral Properties

Key Data :

  • NMR Spectroscopy: Methyl 3-((tert-butoxycarbonyl)amino)benzoate (3u):
  • ¹H NMR (CDCl₃): δ 7.99–7.95 (aromatic H), 1.52 ppm (tert-butyl CH₃) .
  • ¹³C NMR: 166.74 ppm (ester C=O), 155.19 ppm (Boc C=O) . Methyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate:
  • ¹H NMR expected to show aromatic protons at δ ~7.5–8.0 and tert-butyl CH₃ at δ ~1.4 .

Biological Activity

Methyl 3-[(tert-butoxycarbonyl)oxy]benzoate is an organic compound that plays a significant role in synthetic organic chemistry, particularly in the protection of functional groups during chemical reactions. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoate moiety attached to a methyl group and a tert-butoxycarbonyl (Boc) protecting group. The chemical formula for this compound is C12H15O4C_{12}H_{15}O_4. The Boc group provides steric hindrance, influencing the compound's reactivity and stability during various chemical transformations.

The biological activity of this compound primarily stems from its ability to undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. These products can participate in various biochemical processes, potentially interacting with specific molecular targets within biological systems. The ester functional group can be involved in nucleophilic substitution reactions, which are critical for its reactivity in synthetic pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structural features have shown effectiveness against various bacterial strains, including antibiotic-resistant species. The mechanism often involves inhibiting essential enzymes or disrupting cellular processes critical for bacterial survival .

Inhibition Studies

In vitro studies have demonstrated that certain derivatives of this compound can inhibit key enzymes involved in pathogenicity. For example, research on related compounds has shown promising results against Mycobacterium tuberculosis by targeting phosphopantetheinyl transferase (PptT), an enzyme crucial for bacterial growth and virulence .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl benzoateSimple ester structureLacks protective groups, making it more reactive
Ethyl 3-(2-azido-2-(((tert-butoxycarbonyl)amino)oxy)ethoxy)benzoateContains azido groupUseful in click chemistry applications
Methyl 4-amino-2-hydroxybenzoateFree amine groupMore reactive due to absence of protective groups

The uniqueness of this compound lies in its combination of protective capabilities with a benzoate structure, making it particularly valuable for applications requiring selective reactivity while maintaining stability during synthesis.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant inhibition against various strains of bacteria, including resistant forms. The effectiveness was attributed to their ability to interfere with bacterial enzymatic pathways .
  • Enzyme Inhibition : Research focused on the inhibition of PptT revealed that specific substitutions on the aromatic ring could enhance potency. Compounds with para-carboxylic acids exhibited improved activity compared to their non-substituted counterparts .

Q & A

Q. What are the recommended methods for synthesizing Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate?

Synthesis typically involves protecting the hydroxyl group of 3-hydroxybenzoic acid with a tert-butoxycarbonyl (Boc) group via a carbamate linkage. Common reagents include di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP or triethylamine. The methyl esterification step can be achieved using methyl iodide or dimethyl sulfate under alkaline conditions . Purity optimization may require column chromatography or recrystallization, as evidenced by >95% purity grades in commercial catalogues .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and ester carbonyl (δ ~165-170 ppm).
  • HPLC : Assess purity using reverse-phase columns with UV detection (λ = 254 nm).
  • Mass spectrometry : Verify molecular weight (e.g., C₁₃H₁₆O₅ has a molecular weight of 252.26 g/mol).
  • Melting point analysis : Compare observed values (e.g., 150–151°C for analogous Boc-protected benzoates) with literature data .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Keep in sealed containers at 2–8°C in a dry environment to prevent hydrolysis of the Boc group .
  • Disposal : Follow institutional guidelines for organic waste, as improper release may pose environmental risks .

Advanced Research Questions

Q. How can researchers design experiments to introduce functional groups at the benzoate or Boc-protected positions?

  • Boc deprotection : Use TFA or HCl in dioxane to expose the hydroxyl group for further functionalization .
  • Ester modification : Hydrolyze the methyl ester with LiOH/THF to generate a carboxylic acid for coupling reactions .
  • Halogenation : Introduce iodine at the 4-position via electrophilic substitution, as seen in methyl 4-tert-butoxy-3-iodobenzoate (CAS 1131614-45-3) .

Q. How should researchers address contradictory spectroscopic data during structural analysis?

  • Case study : Discrepancies in NMR signals may arise from rotameric forms of the Boc group. Use variable-temperature NMR to resolve splitting patterns.
  • Cross-validation : Combine XRD (for crystal structure) with computational tools like Gaussian or OEChem to model dihedral angles and confirm stereochemistry .

Q. What strategies optimize this compound’s stability in aqueous environments for drug delivery studies?

  • Prodrug design : Replace the methyl ester with a hydrolytically stable group (e.g., ethyl or PEG-linked esters) to modulate release kinetics.
  • pH-sensitive modifications : Introduce aminohexylcarbamoyl groups (e.g., CAS 163755-54-2) to enhance solubility and target-specific cleavage .

Q. How can computational modeling predict reactivity in catalytic reactions involving this compound?

  • DFT calculations : Model transition states for Boc deprotection or ester hydrolysis using software like Gaussian.
  • Docking studies : Predict interactions with enzymes (e.g., lipases for ester cleavage) using AutoDock Vina .

Q. What regulatory considerations apply to its use in multi-step synthetic pathways?

  • REACH compliance : While no specific restrictions are noted, maintain documentation for hazard communication (e.g., GHS Warning for acute toxicity Category 4) .
  • Environmental impact : Avoid release into waterways; biodegradability data should be obtained via OECD 301 tests .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular formulaC₁₃H₁₆O₅
Molecular weight252.26 g/mol
Melting point (analog)150–151°C (3-[(Boc)oxy]benzoic acid)
StabilityHydrolytically sensitive (Boc group)

Q. Table 2: Hazard Classification (GHS)

Hazard CategoryPrecautionary MeasuresReference
Acute toxicity (Category 4)Avoid inhalation/skin contact
Environmental hazardPrevent release into ecosystems

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